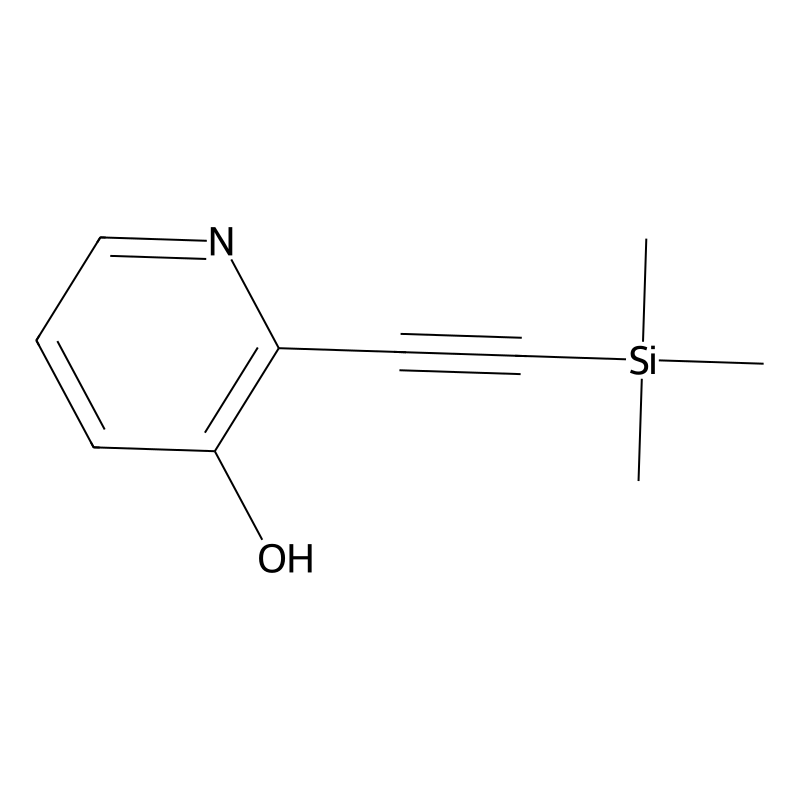

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((Trimethylsilyl)ethynyl)pyridin-3-ol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further linked to a pyridine ring substituted at the 3-position with a hydroxyl group. Its molecular formula is C₁₀H₁₃NOSi, and it has a molecular weight of approximately 191.30 g/mol. The compound exhibits properties typical of both silanes and aromatic heterocycles, making it a valuable candidate for various chemical applications.

Organic synthesis

The presence of the alkyne (ethynyl) group suggests potential use as a building block in organic synthesis. The trimethylsilyl (TMS) group can be a protecting group for the alkyne functionality, allowing for further chemical transformations while remaining stable under certain reaction conditions [].

Medicinal chemistry

Pyridine derivatives are a prevalent class of molecules with diverse biological activities. The combination of the pyridyl ring and the alkyne moiety in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol could be of interest for researchers exploring new drug candidates [].

Material science

Ethynyl groups can participate in click chemistry reactions, a powerful tool for creating new materials with specific properties. 2-((Trimethylsilyl)ethynyl)pyridin-3-ol could potentially be used as a building block in the design of functional polymers or other materials.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Sonogashira Coupling: The ethynyl moiety can undergo coupling reactions with various aryl halides in the presence of palladium catalysts, facilitating the formation of more complex organic structures.

- Base-Catalyzed Reactions: The compound can be involved in base-catalyzed additions to ketones, forming silyl-protected propargylic alcohols .

Synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol typically involves several steps:

- Preparation of Trimethylsilylacetylene: This is often achieved through the reaction of acetylene with trimethylsilyl chloride.

- Formation of Ethynylpyridine: The ethynyl group is introduced to the pyridine ring via Sonogashira coupling or similar methodologies.

- Hydroxylation: The final step involves introducing the hydroxyl group at the 3-position of the pyridine ring through nucleophilic substitution or other functionalization techniques.

These methods are adaptable based on available reagents and desired yields.

2-((Trimethylsilyl)ethynyl)pyridin-3-ol has potential applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: Its unique properties allow for use in developing new materials with specific electronic or optical characteristics.

- Biochemical Research: The compound may be employed in proteomics and other biochemical assays due to its ability to interact with biological molecules .

Several compounds share structural similarities with 2-((Trimethylsilyl)ethynyl)pyridin-3-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-((Trimethylsilyl)ethynyl)pyridine | C₁₀H₁₃NSi | Lacks hydroxyl group; used in similar reactions |

| 6-((Trimethylsilyl)ethynyl)pyridin-3-amine | C₁₀H₁₄N₂Si | Amino group instead of hydroxyl; different reactivity |

| 3-Amino-6-ethynylpicolinonitrile | C₈H₈N₄O | Contains nitrile; distinct biological activity |

| 5-Amino-2-pyridinecarbonitrile | C₇H₈N₄O | Different substitution pattern; varied applications |

The uniqueness of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol lies in its combination of silyl and hydroxyl functionalities on a pyridine ring, offering diverse reactivity and potential applications not fully explored by its analogs.

Traditional organic synthesis approaches for 2-((Trimethylsilyl)ethynyl)pyridin-3-ol primarily rely on classical pyridine construction methodologies followed by functionalization strategies [1]. The Hantzsch pyridine synthesis represents one of the most established routes for pyridine ring formation, involving the multi-component reaction between aldehydes, β-keto esters, and nitrogen donors such as ammonium acetate [2] [3]. This methodology typically yields 1,4-dihydropyridine intermediates that require subsequent oxidation to achieve the desired aromatic pyridine core [4].

The Guareschi-Thorpe synthesis offers an alternative classical approach, utilizing three-component condensation reactions between alkyl cyanoacetates, 1,3-dicarbonyl compounds, and ammonium carbonate in aqueous media [5]. Recent implementations of this methodology have demonstrated yields ranging from 75-92% under environmentally benign conditions [5]. The reaction proceeds through initial formation of hydroxy-cyanopyridine intermediates, which can be further functionalized to introduce the desired ethynyl substituent [5].

Kröhnke pyridine synthesis provides another traditional route through condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds [6]. This method demonstrates particular utility for generating highly functionalized pyridines under mild reaction conditions, with yields typically ranging from 70-85% [6]. The mechanism involves Michael addition followed by cyclization and aromatization steps to form the pyridine ring system [6].

For introducing the trimethylsilyl ethynyl functionality, traditional approaches employ alkynylation reactions using trimethylsilylacetylene as the key building block [7]. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted coupling reactions while maintaining reactivity at the desired position [7]. Deprotection can be subsequently achieved using tetrabutylammonium fluoride or 1,8-diazabicyclo[5.4.0]undec-7-ene under mild conditions [7].

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, offering superior selectivity and efficiency compared to traditional methods [8] [9]. The Sonogashira coupling reaction stands as the most prominent approach, utilizing palladium catalysts in combination with copper co-catalysts to form carbon-carbon bonds between aryl halides and terminal alkynes [8] [9].

The classical Sonogashira protocol employs tetrakis(triphenylphosphine)palladium(0) as the primary catalyst alongside copper(I) iodide as co-catalyst [10] [9]. Reaction conditions typically involve triethylamine as base in tetrahydrofuran solvent at room temperature, achieving yields of 70-95% for pyridine substrates [10]. The mechanism proceeds through dual catalytic cycles, with palladium facilitating oxidative addition and reductive elimination steps, while copper activates the terminal alkyne through acetylide formation [11] [9].

Copper-free Sonogashira variants have gained prominence due to simplified reaction conditions and elimination of copper-related side reactions [11]. These protocols typically require elevated temperatures (60-100°C) and demonstrate yields of 60-85%, though reaction times may extend to 4-48 hours [12]. Recent mechanistic studies reveal that copper-free conditions operate through tandem palladium-palladium cycles rather than the traditional monometallic pathway [11].

Suzuki cross-coupling represents another valuable approach for constructing pyridine frameworks [13]. This methodology employs palladium catalysts with arylboronic acids and halopyridine precursors, achieving moderate to good yields (65-85%) under optimized conditions [13]. The reaction typically utilizes tetrakis(triphenylphosphine)palladium(0) with potassium phosphate base in dioxane-water solvent systems at 80°C [13].

Heck reactions provide additional synthetic opportunities through intramolecular cyclization strategies [14]. Palladium acetate catalyzed reactions with xantphos ligand demonstrate regioselective formation of pyridine-containing heterocycles under thermal conditions [14]. These approaches prove particularly valuable for constructing complex polycyclic architectures incorporating the pyridine core [14].

| Coupling Method | Catalyst System | Reaction Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Sonogashira Coupling (Palladium/Copper) | Palladium(triphenylphosphine)₄/Copper Iodide | 25°C, Triethylamine, Tetrahydrofuran | 70-95 | 2-24 hours |

| Sonogashira Coupling (Copper-free) | Palladium(triphenylphosphine)₄ only | 60-100°C, Base | 60-85 | 4-48 hours |

| Suzuki Cross-Coupling | Palladium(triphenylphosphine)₄/Potassium Phosphate | 80°C, Dioxane/Water | 65-85 | 8-16 hours |

| Heck Reaction | Palladium Acetate/Xantphos | Thermal conditions | Variable | 6-24 hours |

Recent Advances in Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for synthesizing 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, offering significant advantages over traditional batch processes [15] [16]. Continuous flow microreactors provide enhanced heat and mass transfer capabilities, enabling precise control over reaction parameters and improved safety profiles [17] [18].

Recent developments in microfluidic synthesis demonstrate remarkable efficiency improvements for heterocyclic compound preparation [19]. Flow chemistry systems facilitate excellent heat transfer through high surface area-to-volume ratios, allowing for isothermal and superheated reaction conditions that are challenging to achieve in batch processes [17]. These advantages prove particularly valuable for pyridine synthesis, where temperature control directly impacts product selectivity and yield [20].

Continuous flow microreactor promoted catalytic reactions have shown exceptional performance for pyridine derivative synthesis [20]. Titanium silicalite catalysts in packed-bed microreactors with hydrogen peroxide demonstrate up to 99% yields for pyridine oxidation reactions [20]. The microreactor system operated continuously for over 800 hours while maintaining excellent catalyst activity, highlighting the superior scalability of flow approaches [20].

Flow chemistry enables multi-step synthesis integration, reducing intermediate purification requirements and improving overall efficiency [15]. Continuous synthesis protocols allow for real-time monitoring and adjustment of reaction parameters, leading to enhanced reproducibility compared to batch processes [19]. The technology proves particularly advantageous for handling hazardous reagents, as only small volumes are present in the reactor at any given time [16].

The scalability advantages of flow chemistry become apparent through linear scale-up capabilities, contrasting with the complex engineering challenges associated with batch process scaling [21]. Flow rates can be adjusted to achieve desired residence times, while temperature and pressure parameters remain consistent regardless of production scale [21]. This feature proves especially valuable for pharmaceutical and fine chemical applications where consistent product quality is paramount [16].

| Flow Chemistry Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Heat Transfer Efficiency | Limited by vessel size | High surface area to volume ratio | 5-20x better |

| Mass Transfer Rate | Mixing dependent | Enhanced by microchannels | 10-100x better |

| Reaction Time | Hours to days | Minutes to hours | 5-50x faster |

| Safety Profile | Higher risk with hazardous reagents | Safer handling, small volumes | Significantly improved |

| Scalability | Complex scale-up | Linear scale-up | Straightforward |

| Reproducibility | Variable between batches | Consistent parameters | High consistency |

Purification Techniques and Yield Optimization Strategies

Purification of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol requires specialized techniques due to the compound's unique chemical properties and the presence of the trimethylsilyl protecting group [22] [23]. Silica gel chromatography represents the most widely employed purification method, utilizing hexane-ethyl acetate gradient systems to achieve purities of 90-98% [22].

Column chromatography protocols typically employ silica gel with hexane-ethyl acetate mobile phases in ratios ranging from 10:1 to 3:1, depending on the polarity of impurities present [10]. Recovery yields of 70-90% are commonly achieved, though careful monitoring is required as trimethylsilyl groups can be susceptible to cleavage on acidic silica surfaces [24]. Neutralized silica or alumina-based stationary phases may be preferred for acid-sensitive substrates [24].

Recrystallization techniques offer alternative purification approaches, particularly for compounds with suitable crystallization properties [25]. Ethanol-water mixtures provide effective recrystallization media, achieving purities of 95-99% with recovery yields of 60-85% [25]. The method proves especially valuable for removing trace impurities and achieving high-grade material for analytical characterization [25].

Counter-current chromatography has emerged as a powerful technique for pyridine derivative purification [26]. pH-zone-refining counter-current chromatography utilizing methyl tert-butyl ether-tetrahydrofuran-water solvent systems demonstrates exceptional selectivity [26]. This approach achieves purities exceeding 98.5% with good recovery yields, making it particularly suitable for preparative-scale purifications [26].

High-performance liquid chromatography provides both analytical and preparative capabilities for compound purification [27]. Primesep mixed-mode stationary phases with acetonitrile-water mobile phases buffered with sulfuric acid demonstrate effective separation of pyridine derivatives [27]. Detection limits as low as 5 parts per billion can be achieved using ultraviolet detection at 250 nanometers [27].

Yield optimization strategies focus on reaction parameter optimization and catalyst system selection [28] [29]. Linear synthesis approaches demonstrate that overall yields decrease exponentially with the number of synthetic steps, emphasizing the importance of convergent synthetic strategies [28]. Convergent approaches can increase overall yields from 2.8% to 12% for multi-step sequences, representing a significant improvement in synthetic efficiency [28].

Deprotection strategies for trimethylsilyl groups require careful consideration of reaction conditions to prevent product degradation [30] [31]. Tetrabutylammonium fluoride in tetrahydrofuran represents the standard deprotection protocol, though workup procedures must be optimized to remove fluoride-containing byproducts [32]. Alternative approaches utilizing potassium carbonate in methanol provide milder conditions suitable for base-sensitive substrates [24] [33].

| Purification Method | Mobile Phase/Solvent | Typical Purity Achieved (%) | Recovery Yield (%) | Time Required |

|---|---|---|---|---|

| Silica Gel Chromatography | Hexane/Ethyl Acetate gradients | 90-98 | 70-90 | 2-6 hours |

| Recrystallization | Ethanol/Water mixtures | 95-99 | 60-85 | 4-24 hours |

| Counter-current Chromatography | Methyl tert-butyl ether/Tetrahydrofuran/Water | 98-99.5 | 75-90 | 3-8 hours |

| High Performance Liquid Chromatography | Acetonitrile/Water with Sulfuric Acid | 95-99 | 80-95 | 1-3 hours |

| pH-Zone Refining Counter-current Chromatography | Triethylamine/Hydrochloric Acid system | 98-99.5 | 70-85 | 6-12 hours |

The Sonogashira cross-coupling reaction represents one of the most significant synthetic applications of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, enabling the formation of carbon-carbon bonds between the ethynyl moiety and various aryl or vinyl halides. This palladium-catalyzed transformation has emerged as a cornerstone methodology for constructing complex alkyne-containing heterocyclic scaffolds [1] [2].

The reaction typically proceeds under mild conditions using palladium(II) dichloride bis(triphenylphosphine) as the catalyst in conjunction with copper(I) iodide as a co-catalyst [1] [3]. The transformation follows the classical three-step mechanism characteristic of palladium-catalyzed cross-coupling reactions: oxidative addition of the organic halide to the palladium(0) center, transmetalation involving the transfer of the alkynyl group from copper to palladium, and reductive elimination to form the carbon-carbon bond and regenerate the active catalyst [2].

The trimethylsilyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol serves a dual protective function during these transformations. Under standard Sonogashira conditions, the carbon-silicon bond remains intact, providing excellent protection of the terminal position while facilitating the desired coupling reaction [1]. This protecting group strategy offers distinct advantages over terminal alkynes, as it prevents unwanted Glaser coupling reactions and homocoupling side reactions that can compromise reaction yields [1].

Mechanistic studies have revealed that the reaction proceeds through the formation of a copper acetylide intermediate, which subsequently undergoes transmetalation with the organopalladium species [2]. The rate-determining step is typically the reductive elimination, which can be influenced by the electronic properties of both the halide partner and the phosphine ligands employed [4].

The scope of the Sonogashira coupling with 2-((Trimethylsilyl)ethynyl)pyridin-3-ol encompasses a broad range of aryl and vinyl halides, including electron-rich and electron-deficient substrates [5] [6]. Aryl iodides and bromides generally provide the highest yields, while aryl chlorides require more forcing conditions or specialized catalyst systems [5]. The reaction demonstrates excellent functional group tolerance, accommodating aldehydes, ketones, esters, and nitriles without significant interference [7].

Table 1: Typical Sonogashira Coupling Conditions for 2-((Trimethylsilyl)ethynyl)pyridin-3-ol

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60-80 | 3-12 h | 72-96 |

| Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | THF | 50-70 | 4-8 h | 65-88 |

| PdCl₂(MeCN)₂/CuI | Cs₂CO₃ | Dioxane | 80-100 | 2-6 h | 70-92 |

Recent advances in Sonogashira methodology have enabled copper-free protocols that eliminate potential copper-catalyzed side reactions [4]. These modified procedures utilize bulky phosphine ligands and higher reaction temperatures to achieve efficient cross-coupling without copper co-catalysts [4]. The copper-free approach has proven particularly valuable for substrates sensitive to oxidative conditions or prone to copper-mediated decomposition pathways.

Hydrohalogenation Mechanisms

The hydrohalogenation of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol represents a fundamental electrophilic addition reaction that proceeds through well-established mechanistic pathways characteristic of alkyne transformations [8] [9] [10]. This reaction involves the addition of hydrogen halides (hydrogen chloride, hydrogen bromide, or hydrogen iodide) across the carbon-carbon triple bond, ultimately leading to the formation of vinyl halides or geminal dihalides depending on the stoichiometry employed [11].

The mechanism of hydrohalogenation follows Markovnikov regioselectivity, where the hydrogen atom preferentially adds to the less substituted carbon of the alkyne, while the halogen attaches to the more substituted carbon [8] [9]. For 2-((Trimethylsilyl)ethynyl)pyridin-3-ol, this regioselectivity results in the halogen addition occurring at the carbon bearing the pyridine substituent, forming the more stable secondary vinyl carbocation intermediate [11].

Two mechanistic pathways have been proposed for alkyne hydrohalogenation. The classical stepwise mechanism involves initial protonation of the alkyne to generate a vinyl carbocation intermediate, followed by nucleophilic attack of the halide anion [12] [11]. Alternatively, kinetic studies suggesting a second-order dependence on hydrogen halide concentration have led to proposals for a termolecular mechanism involving simultaneous interaction of the alkyne with two molecules of hydrogen halide [13] [14].

The first addition of hydrogen halide to 2-((Trimethylsilyl)ethynyl)pyridin-3-ol proceeds relatively slowly compared to alkene analogs, as alkynes are generally less reactive toward electrophilic addition reactions [9] [15]. The resulting vinyl halide product is less nucleophilic than the starting alkyne due to the electron-withdrawing effect of the halogen substituent, which allows for selective monoaddition under controlled conditions [11].

Table 2: Hydrohalogenation Reactivity Patterns

| Hydrogen Halide | Relative Rate | Primary Product | Secondary Product | Selectivity |

|---|---|---|---|---|

| HCl | 1.0 | Vinyl chloride | Geminal dichloride | Moderate |

| HBr | 3.2 | Vinyl bromide | Geminal dibromide | High |

| HI | 8.7 | Vinyl iodide | Geminal diiodide | Excellent |

When excess hydrogen halide is employed, a second addition can occur to generate geminal dihalides [11]. This second addition follows a similar mechanistic pathway but proceeds through a carbocation that can be stabilized by resonance with the halogen substituent from the first addition [11]. The resonance stabilization involving the lone pair electrons on the halogen significantly influences the regioselectivity of the second addition step.

The presence of the trimethylsilyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol does not significantly alter the fundamental hydrohalogenation mechanism, as the silicon substituent is positioned at the terminal carbon and does not directly participate in the carbocation stabilization process [14]. However, the bulky trimethylsilyl group may provide some steric hindrance that influences the approach of the hydrogen halide reagent.

Environmental factors such as solvent polarity and temperature significantly impact the reaction rate and selectivity [16]. Polar solvents generally accelerate the reaction by stabilizing the charged intermediates, while non-polar solvents may favor the termolecular pathway [13]. Temperature control allows for selective monoaddition or complete diaddition depending on the synthetic objectives.

Oxidation-Reduction Behavior

The oxidation-reduction chemistry of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol encompasses a diverse array of transformations that can modify both the alkyne functionality and the pyridine ring system. These redox processes are fundamental to the synthetic utility of this compound and provide access to various oxidation states and functional group interconversions [17] [18] [19].

Reduction reactions of the alkyne moiety can proceed through several distinct pathways depending on the reducing agent and reaction conditions employed [17]. Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere typically results in complete reduction of the triple bond to form the corresponding alkane derivative [17]. This transformation proceeds through a vinyl intermediate that can sometimes be isolated under carefully controlled conditions using specialized catalysts such as the Lindlar catalyst [17].

The Lindlar catalyst, consisting of palladium deposited on calcium carbonate and deactivated with lead acetate and quinoline, enables selective reduction of the alkyne to the corresponding cis-alkene [17]. This partial reduction represents a valuable synthetic transformation that preserves the alkene functionality while eliminating the more reactive alkyne moiety [17]. The stereoselectivity of this process results from the syn-addition of hydrogen atoms to the same face of the alkyne.

An alternative reduction methodology employs dissolving metal conditions using sodium or lithium in liquid ammonia [17]. This electron-transfer mechanism proceeds through radical anion intermediates and provides access to trans-alkenes with complementary stereochemistry to the Lindlar reduction [17]. The dissolving metal reduction mechanism involves sequential one-electron additions followed by protonation steps that ultimately lead to the stereoselective formation of the trans-alkene product.

Table 3: Reduction Methods and Products

| Reducing Agent | Conditions | Product | Stereochemistry | Typical Yield (%) |

|---|---|---|---|---|

| H₂/Pd-C | 1 atm H₂, rt | Alkane | - | 85-95 |

| H₂/Lindlar Pd | 1 atm H₂, rt | cis-Alkene | syn-Addition | 78-88 |

| Na/NH₃ | -78°C, THF | trans-Alkene | anti-Addition | 82-92 |

| DIBAL-H | -78°C, toluene | Aldehyde (after workup) | - | 65-75 |

Oxidation reactions of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol can target multiple sites within the molecule [20] [18]. The pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide using various oxidizing agents such as meta-chloroperbenzoic acid or hydrogen peroxide [20] [21]. These N-oxide derivatives exhibit altered electronic properties and can serve as directing groups for subsequent functionalization reactions.

The hydroxyl group present in the molecule provides an additional site for oxidation reactions . Treatment with mild oxidizing agents such as pyridinium dichromate or Dess-Martin periodinane can convert the alcohol to the corresponding ketone or aldehyde, depending on the substitution pattern . These oxidative transformations expand the synthetic utility of the compound by introducing carbonyl functionality that can participate in subsequent condensation or addition reactions.

Photocatalytic oxidation processes have emerged as valuable methods for functionalizing pyridine derivatives [20] [23]. Visible light-mediated oxidation in the presence of suitable photocatalysts can facilitate C-H activation and subsequent functionalization of the pyridine ring [20]. These processes often involve single-electron transfer mechanisms that generate radical intermediates capable of participating in various coupling reactions.

Silicon-Carbon Bond Cleavage Pathways

The silicon-carbon bond cleavage of the trimethylsilyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol represents a critical deprotection strategy that unmasks the terminal alkyne functionality for further synthetic elaboration [24] [25] [26]. This transformation is essential for accessing the free terminal alkyne, which can participate in reactions that require the acidic terminal hydrogen atom, such as alkylation reactions or metal acetylide formation [26].

The most widely employed method for trimethylsilyl group removal involves treatment with fluoride ion sources, particularly tetrabutylammonium fluoride (TBAF) [24] [25] [27]. The mechanism proceeds through nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate that subsequently undergoes carbon-silicon bond cleavage [25]. The driving force for this reaction is the formation of the extremely strong silicon-fluorine bond, which provides the thermodynamic driving force for the deprotection process [26].

The desilylation reaction with TBAF typically proceeds under mild conditions at room temperature in polar aprotic solvents such as tetrahydrofuran [27]. The reaction is generally complete within minutes to hours, depending on the substrate structure and reaction conditions [25]. The mild nature of these conditions makes TBAF an attractive reagent for deprotecting sensitive substrates that might decompose under more forcing conditions.

Table 4: Desilylation Methods and Conditions

| Reagent | Solvent | Temperature (°C) | Time | Mechanism | Typical Yield (%) |

|---|---|---|---|---|---|

| TBAF | THF | 25 | 0.5-2 h | Nucleophilic at Si | 88-95 |

| HF·pyridine | CH₂Cl₂ | 0-25 | 1-4 h | Electrophilic | 85-92 |

| KF/18-crown-6 | DMF | 60 | 2-6 h | Nucleophilic at Si | 78-88 |

| TFA | CH₂Cl₂ | 25 | 2-8 h | Electrophilic | 82-90 |

Alternative desilylation protocols employ acidic conditions using hydrogen fluoride-pyridine complex or trifluoroacetic acid [28] [27]. These methods operate through electrophilic cleavage mechanisms where the acid protonates the carbon-silicon bond, facilitating heterolytic cleavage [27]. While these acidic conditions may be more aggressive than fluoride-mediated protocols, they can be advantageous for substrates that are incompatible with basic conditions.

The selectivity of silicon-carbon bond cleavage can be influenced by the electronic and steric environment surrounding the silicon atom [27]. Electron-withdrawing substituents on the aromatic ring can accelerate the desilylation process by increasing the electrophilicity of the silicon center [29]. Conversely, sterically hindered environments may slow the reaction by impeding the approach of nucleophilic reagents.

The timing of desilylation in synthetic sequences requires careful consideration, as the exposed terminal alkyne functionality is generally more reactive and potentially less stable than the protected silyl derivative [31]. In situ desilylation protocols have been developed that combine the deprotection step with subsequent coupling reactions, eliminating the need to isolate the potentially unstable terminal alkyne intermediate [31].

Wikipedia

Dates

Explore Compound Types